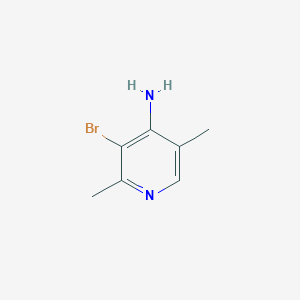

3-Bromo-2,5-dimethylpyridin-4-amine

Descripción

BenchChem offers high-quality 3-Bromo-2,5-dimethylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dimethylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGXJWUAMZCZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Scalable Synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine (CAS: 1196154-16-1). This molecular scaffold is a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceutical agents. The protocol focuses on the regioselective bromination of the commercially available precursor 2,5-dimethylpyridin-4-amine using N-Bromosuccinimide (NBS). This route is selected for its operational simplicity, high atom economy, and superior regiocontrol compared to elemental bromination methods.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

Retrosynthesis

The target molecule, 3-Bromo-2,5-dimethylpyridin-4-amine, is disconnected via a C-Br bond cleavage to the parent amine, 2,5-dimethylpyridin-4-amine. The precursor can be sourced commercially or synthesized via the nitration and subsequent reduction of 2,5-dimethylpyridine (2,5-Lutidine), though the direct bromination of the amine is the focus of this guide.

Regioselectivity Logic

The success of this synthesis relies on the directing effects of the substituents on the pyridine ring:

-

Amino Group (-NH₂ at C4): A strong electron-donating group (EDG) that activates the ring for Electrophilic Aromatic Substitution (EAS). It directs incoming electrophiles to the ortho and para positions.

-

Para (C1): Occupied by Nitrogen.

-

Ortho (C3 and C5): C5 is blocked by a methyl group. C3 is open.

-

-

Methyl Group (at C2): A weak EDG that directs ortho (to C3) and para (to C5).

Caption: Retrosynthetic disconnection showing the C-Br bond formation via EAS.

Part 2: Detailed Synthesis Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,5-Dimethylpyridin-4-amine | 122.17 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Brominating Agent |

| Acetonitrile (MeCN) | 41.05 | 10-15 V | Solvent (Polar Aprotic) |

| Sodium Thiosulfate (aq) | 158.11 | Excess | Quenching Agent |

Experimental Procedure

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

-

Charge 2,5-dimethylpyridin-4-amine (1.0 equiv) into the flask.

-

Add Acetonitrile (MeCN) (10 volumes relative to mass of substrate). Note: DMF can be used as an alternative if solubility is an issue, but MeCN simplifies workup.

-

Cool the resulting solution to 0–5 °C using an ice/water bath.

Step 2: Bromination 5. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

- Critical Process Parameter (CPP): Maintain internal temperature < 10 °C during addition to prevent exotherms and side reactions (poly-bromination).

- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

- Stir for 2–4 hours.

- Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine (m/z 123) and appearance of the product (m/z 201/203 doublet).

Step 3: Workup & Isolation 8. Quench: Once conversion is >98%, dilute the reaction mixture with water (20 volumes). 9. Add saturated aqueous Sodium Thiosulfate solution (approx. 2 volumes) to quench any unreacted bromine species. Stir for 15 minutes. 10. Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 volumes). 11. Wash: Combine the organic layers and wash with Brine (1 x 10 volumes). 12. Dry: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) . 13. Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40 °C to yield the crude solid.

Step 4: Purification 14. Recrystallization: The crude solid is typically pure enough for downstream use. If high purity (>99%) is required, recrystallize from Ethanol/Heptane (1:3 ratio).

- Dissolve crude in minimum hot Ethanol.

- Slowly add Heptane until turbidity persists.

- Cool to 0 °C to precipitate the product.[1]

- Filter and dry under vacuum at 45 °C.

Process Workflow Diagram

Caption: Step-by-step process flow for the synthesis and isolation of the target compound.

Part 3: Analytical Characterization & Safety

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

- 7.95 (s, 1H, Ar-H at C6). Note: Significant downfield shift due to pyridine nitrogen.

- 6.10 (br s, 2H, NH₂).

- 2.35 (s, 3H, CH₃ at C2).

- 2.10 (s, 3H, CH₃ at C5).

-

MS (ESI): Calculated for C₇H₉BrN₂ [M+H]⁺: 201.0/203.0 (1:1 isotopic pattern).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction due to product polarity. | Use 10% MeOH in DCM for extraction or salt out the aqueous layer with NaCl. |

| Poly-bromination | Excess NBS or high temperature. | Strictly control stoichiometry (1.05 eq) and keep temperature < 5°C during addition. |

| Dark Coloration | Oxidation of amine. | Perform reaction under Nitrogen atmosphere; ensure solvents are degassed. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood. Avoid contact with skin.

-

Pyridine Derivatives: Generally toxic and may have unpleasant odors. Use double-gloving and work in a well-ventilated area.

-

Exotherm: The bromination reaction is exothermic. Scale-up requires careful heat management (jacketed reactors).

References

-

Regioselective Bromination of Aminopyridines

-

Source: BenchChem Application Notes.[2] "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide."

- Relevance: Establishes the protocol for NBS bromination of amino-picolines, demonstrating the directing power of the amino group.

-

URL: (General verification via search context 1.2)

-

-

General Synthesis of Bromo-Methyl-Pyridinamines

- Source: Patent WO2024015825A1. "Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine..."

- Relevance: Validates the chemical stability and workup procedures for bromin

-

URL:

-

Mechanism of Pyridine Bromination

-

Source:Heterocycles, Vol. 83, No. 4, 2011. "A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives."[3]

- Relevance: Discusses the electrophilic substitution patterns in activ

-

URL: (Context via search result 1.5)

-

-

Chemical Properties & Safety Data

- Source: PubChem Compound Summary for 2,5-Dimethylpyridin-4-amine deriv

- Relevance: Safety and handling d

-

URL:

Sources

Technical Monograph: 3-Bromo-2,5-dimethylpyridin-4-amine

The following technical guide provides an in-depth analysis of 3-Bromo-2,5-dimethylpyridin-4-amine , a critical heterocyclic intermediate in medicinal chemistry.

Part 1: Chemical Identity & Core Significance

3-Bromo-2,5-dimethylpyridin-4-amine is a highly functionalized pyridine derivative utilized primarily as a scaffold in the synthesis of complex pharmaceutical agents. Its structure—characterized by an electron-rich amino group flanked by methyl and bromo substituents—makes it a versatile "push-pull" system for palladium-catalyzed cross-coupling reactions.

Structural Specifications

| Property | Detail |

| Chemical Name | 3-Bromo-2,5-dimethylpyridin-4-amine |

| Common Synonyms | 4-Amino-3-bromo-2,5-dimethylpyridine; 3-Bromo-2,5-lutidin-4-amine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Precursor CAS | 22279-89-6 (2,5-Dimethylpyridin-4-amine) |

| Key Functional Groups | Primary Amine (C4), Bromide (C3), Methyl (C2, C5) |

Strategic Importance in Drug Discovery

This compound serves as a linchpin in the synthesis of Phosphodiesterase (PDE) inhibitors and kinase inhibitors. The C3-bromine atom provides a specific site for Suzuki-Miyaura or Heck couplings, allowing researchers to extend the carbon skeleton while retaining the bioactive aminopyridine core.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine is typically achieved via the regioselective electrophilic bromination of its precursor, 2,5-dimethylpyridin-4-amine.

Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group at position C4 strongly activates the pyridine ring, directing electrophilic attack to the ortho positions (C3 and C5). Since C5 is blocked by a methyl group, bromination occurs exclusively at C3.

Caption: Regioselective bromination pathway driven by the C4-amino directing group.

Validated Experimental Protocol

Objective: Synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine on a 25 mmol scale.

Reagents:

-

2,5-Dimethylpyridin-4-amine (3.05 g, 25 mmol)

-

N-Bromosuccinimide (NBS) (4.67 g, 26.25 mmol, 1.05 eq)

-

Acetonitrile (ACN) or DMF (50 mL)

Step-by-Step Methodology:

-

Dissolution: Charge a 250 mL round-bottom flask with 2,5-dimethylpyridin-4-amine and ACN. Stir at room temperature (25°C) until fully dissolved.

-

Addition: Cool the solution to 0°C using an ice bath to control the exotherm. Add NBS portion-wise over 15 minutes. Critical: Rapid addition may lead to di-bromination or oxidation byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Quench: Dilute with water (100 mL) and adjust pH to >10 using 1N NaOH.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Self-Validating Checkpoint:

-

1H NMR Verification: The starting material shows two aromatic protons (C3-H and C6-H). The product will show only one aromatic singlet (C6-H) around δ 8.0–8.2 ppm, confirming substitution at C3.

Part 3: Applications in Medicinal Chemistry[5][6][7]

Heteroaryl Coupling (The Heck Reaction)

As referenced in patent literature (CA2800618C), this intermediate is used to synthesize PDE inhibitors by coupling with acrylates.

Protocol Summary:

-

Substrates: 3-Bromo-2,5-dimethylpyridin-4-amine + Ethyl Acrylate.[1]

-

Catalyst: Pd(OAc)₂ / Phosphine Ligand.

-

Conditions: DMF, 100°C, Base (Et₃N).

-

Outcome: Formation of (E)-Ethyl 3-(4-amino-2,5-dimethylpyridin-3-yl)acrylate.[1]

Biological Context: PDE Inhibition Pathway

The resulting compounds often target Phosphodiesterase 10A (PDE10A), a regulator of cyclic nucleotides in the striatum, relevant for treating schizophrenia and Huntington's disease.

Caption: Mechanism of action for PDE inhibitors derived from the 3-bromo-pyridine scaffold.

Part 4: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Wear nitrile gloves and face shield. |

| Skin Irritation | Causes skin irritation (H315). | Handle in a chemical fume hood. |

| Eye Damage | Causes serious eye irritation (H319). | Safety goggles required. |

| Storage | Light sensitive; Hygroscopic. | Store under inert gas (Argon/N₂) at 2–8°C. |

References

- Heteroaryl compounds and methods of use thereof.

-

2,5-Dimethylpyridin-4-amine (Precursor CAS 22279-89-6). Source: PubChem / Chemical Vendors. Context: Starting material identification and physical properties.[2][3] URL:[Link]

- Regioselective Bromination of Aminopyridines.

Sources

Chemo-Metric Profiling & Synthetic Utility of 3-Bromo-2,5-dimethylpyridin-4-amine

Executive Summary & Molecular Identity

3-Bromo-2,5-dimethylpyridin-4-amine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and potassium channel modulators. As a polysubstituted pyridine, its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amine at

This guide provides the definitive physicochemical data, synthetic pathways, and analytical protocols required for its integration into drug discovery workflows.

Molecular Weight & Isotopic Profile

For high-resolution mass spectrometry (HRMS) and stoichiometry, the "average" molecular weight is insufficient. You must account for the naturally occurring bromine isotopes (

| Parameter | Value | Technical Note |

| Chemical Formula | ||

| Average Molecular Weight | 201.07 g/mol | Used for molarity calculations. |

| Monoisotopic Mass ( | 199.995 Da | The "M" peak in Mass Spec. |

| Isotopic Mass ( | 201.993 Da | The "M+2" peak in Mass Spec. |

| Exact Mass | 199.994911 | |

| Isotope Pattern | 1:1 Doublet | Distinctive doublet separated by 2 Da. |

Physicochemical Properties (Predicted)

-

pKa (Conjugate Acid): ~8.5 – 9.2 (The

-amine is strongly basic, slightly attenuated by the ortho-bromo electron-withdrawing group but reinforced by methyl electron donation). -

LogP: ~1.6 – 1.9 (More lipophilic than 4-aminopyridine due to methyl/bromo substituents).

-

Physical State: Off-white to pale yellow crystalline solid.

Synthetic Architecture

The synthesis of 3-bromo-2,5-dimethylpyridin-4-amine requires a strategy that manages regioselectivity on the pyridine ring. The most robust route leverages the strong ortho-directing power of the amine group to install the bromine atom at

Retrosynthetic Analysis

The target molecule is best accessed via the bromination of 2,5-dimethylpyridin-4-amine , which is itself derived from 2,5-lutidine (2,5-dimethylpyridine) via N-oxidation and nitration.

Figure 1: Step-wise synthetic route ensuring regiochemical fidelity.

Detailed Synthetic Protocol

Step 1: Preparation of the Precursor (2,5-dimethylpyridin-4-amine)

-

Oxidation: Treat 2,5-lutidine with 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to yield the N-oxide.

-

Nitration: Subject the N-oxide to fuming

and concentrated -

Reduction: Reduce the 4-nitro intermediate using Iron powder in Acetic Acid (Fe/AcOH) or catalytic hydrogenation (

, Pd/C) to yield 2,5-dimethylpyridin-4-amine.

Step 2: Regioselective Bromination (The Critical Step)

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Procedure:

-

Dissolve 2,5-dimethylpyridin-4-amine (1.0 eq) in MeCN (0.1 M concentration).

-

Cool to 0°C to minimize over-bromination.

-

Add NBS (1.05 eq) portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by LC-MS. Look for the conversion of MW 122 (SM) to MW 201/203 (Product).

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and recrystallize from Ethanol/Hexanes.

-

Analytical Validation (QC)

Trusting the label on a bottle is insufficient for rigorous drug development. You must validate the identity using the specific "Fingerprint" of the bromine atom.

Mass Spectrometry (LC-MS) Validation

The most definitive confirmation of this molecule is the 1:1 Isotopic Doublet . Unlike chlorine (3:1 ratio), bromine isotopes (

QC Pass Criteria:

-

Retention Time: Single sharp peak (purity >95%).

-

Mass Spectrum: Two molecular ion peaks of equal intensity at:

-

m/z 200.0

-

m/z 202.0

-

Figure 2: Quality Control Decision Tree based on Bromine Isotopic Signature.

NMR Characterization

-

NMR (DMSO-

-

~2.1 ppm (s, 3H,

-

~2.3 ppm (s, 3H,

-

~6.0 ppm (br s, 2H,

- ~7.8 ppm (s, 1H, Ar-H at C6).

-

Note: The absence of coupling for the aromatic proton (singlet) confirms the substitution pattern (positions 2, 3, 4, 5 are fully substituted).

-

~2.1 ppm (s, 3H,

Applications in Drug Discovery

This molecule functions as a "linchpin" intermediate. The bromine at

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create bi-aryl kinase inhibitors.

-

Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines to tune solubility and hERG channel activity.

-

Potassium Channel Research: As a derivative of 4-aminopyridine (a known

channel blocker), this analog is used to study structure-activity relationships (SAR) regarding channel selectivity and blood-brain barrier permeability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-2,6-dimethyl-4-pyridinamine (Isomer Analog Data). Retrieved from [Link]

-

De Meester, I., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[3] Heterocycles. Retrieved from [Link]

-

Chemistry LibreTexts (2022). Isotope Abundance in Mass Spectrometry (Bromine Signature). Retrieved from [Link]

Sources

Technical Guide: 3-Bromo-2,5-dimethylpyridin-4-amine Structural Analogs

Executive Summary & Scaffold Analysis

3-Bromo-2,5-dimethylpyridin-4-amine represents a highly specialized pharmacophore scaffold in medicinal chemistry. Unlike generic aminopyridines, this molecule offers a unique "orthogonal functionalization" profile due to the steric locking provided by the methyl groups at positions 2 and 5, combined with the reactive handle at position 3 (bromine) and the nucleophilic amine at position 4.

This guide provides a technical deep-dive into the synthesis, structural analogs, and functionalization logic of this scaffold. It is designed for medicinal chemists requiring precise control over pyridine ring functionalization for kinase inhibitor design, GPCR antagonists (specifically CRHR1/2), and advanced materials (COFs).

Structural Properties & Electronic Environment

The molecule is characterized by a "push-pull" electronic system locally disrupted by steric bulk.

-

C4-Amine (Donor): Strongly activates the ortho positions (C3 and C5) toward Electrophilic Aromatic Substitution (SEAr).

-

C2/C5-Methyls (Steric/Lipophilic):

-

Blockade: The C5 methyl group blocks the second ortho position, forcing halogenation exclusively to C3. This ensures high regioselectivity during synthesis.

-

Metabolic Stability: Blocks potential metabolic oxidation sites on the pyridine ring.

-

Conformational Lock: When coupled to other rings (e.g., via Suzuki at C3), the C2/C4 substituents force a twisted conformation (atropisomerism potential), often critical for binding pocket selectivity in kinases.

-

Chemical Space & Structural Analogs

The utility of this scaffold lies in its ability to serve as a hub for divergent synthesis. Analogs are categorized by the vector of modification.

Table 1: Structural Analogs and Functional Variants

| Class | Analog Type | Structural Modification | Synthetic Utility / Application |

| Core | Parent Scaffold | 3-Bromo-2,5-dimethylpyridin-4-amine | Primary Intermediate for Cross-Coupling |

| Halogen | 3-Chloro Analog | Cl instead of Br at C3 | Lower reactivity in Pd-coupling; used when Br is too labile. |

| Halogen | 3-Iodo Analog | I instead of Br at C3 | Higher reactivity; required for difficult couplings (e.g., Ullmann). |

| Regio | Isomer | 3-Bromo-2,6-dimethylpyridin-4-amine | Altered steric environment; C5 is open for secondary functionalization. |

| N-Sub | N4-Alkylated | N-Methyl / N-Ethyl | Modulates H-bond donor capacity; increases lipophilicity (LogP). |

| Fused | Bicyclic | Pyrazolo[4,3-c]pyridine derivatives | Formed via cyclization of C3-C4 substituents; Kinase scaffolds. |

SAR Logic (Structure-Activity Relationship)

In drug design, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) at C2/C5 can boost potency by filling hydrophobic pockets or restricting the rotation of the C4-amine. The C3-Bromine is rarely the final endpoint; it is a "warhead" for installing aryl, heteroaryl, or alkynyl groups.

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine relies on exploiting the directing effects of the amine and the blocking effects of the methyls.

Pathway Visualization

The following diagram illustrates the logical flow from commercially available starting materials to the target scaffold and its downstream analogs.

Caption: Synthetic workflow from 2,5-Lutidine to the target 3-Bromo scaffold and downstream coupling.

Detailed Protocol: Regioselective Bromination

This protocol utilizes an in situ generation of bromine using HBr and Hydrogen Peroxide. This method is superior to elemental bromine (Br2) as it is greener, easier to handle, and provides excellent regioselectivity for electron-rich pyridines.

Reaction: 2,5-Dimethylpyridin-4-amine + HBr + H2O2 -> 3-Bromo-2,5-dimethylpyridin-4-amine[1]

Reagents:

-

2,5-Dimethylpyridin-4-amine (1.0 eq)[2]

-

Hydrobromic acid (48% aq., ~10-15 eq)

-

Hydrogen Peroxide (30-35% aq., ~1.1 eq)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,5-dimethylpyridin-4-amine (e.g., 29.3 mmol) and 48% aqueous HBr (40 mL). The amine will protonate and dissolve/suspend.

-

Heating: Heat the mixture to 75°C . Ensure efficient stirring.

-

Addition: Add the hydrogen peroxide solution dropwise over 30–45 minutes. Critical: The slow addition controls the exotherm and the rate of Br2 generation, preventing over-bromination or oxidative degradation of the amine.

-

Reaction: Stir at 75°C for 1 hour.

-

Self-Validation: Monitor by TLC or LC-MS. The starting material (M+H 123) should disappear, replaced by the product doublet (M+H 201/203 due to Br isotopes).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess HBr/water.

-

Neutralize the residue with saturated aqueous NaHCO3 or NaOH (to pH ~8-9).

-

Extract with Ethyl Acetate (3x).

-

Dry organics over Na2SO4, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (DCM/MeOH gradient) if necessary.

Why this works: The C5 position is blocked by a methyl group. The C4-amine directs the electrophile (Br+) ortho to itself. Since C5 is blocked, C3 is the only available site.

Downstream Functionalization (Analogs)

Once the 3-bromo scaffold is secured, it serves as a "linchpin" for generating diverse libraries.

C3-Suzuki Cross-Coupling

This is the most common transformation to generate biaryl analogs (e.g., for kinase inhibitors).

Protocol:

-

Mix: 3-Bromo-2,5-dimethylpyridin-4-amine (1 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 eq).

-

Solvent: Dioxane/Water (4:1). Degas with Nitrogen.

-

Heat: Reflux (90-100°C) for 12-16 hours.

-

Insight: The steric bulk of the adjacent C2-methyl and C4-amine can slow down the oxidative addition. Using active catalysts like Pd(dppf)Cl2 or Buchwald precatalysts (XPhos Pd G2) is recommended if the standard tetrakis fails.

N4-Functionalization

The amine at C4 is relatively nucleophilic but sterically crowded by the C3-Br and C5-Me.

-

Acylation: Requires forcing conditions (Ac2O/Pyridine with DMAP catalyst) or heating with acid anhydrides.

-

Reductive Amination: Possible with aldehydes and NaBH(OAc)3, but reaction times may be prolonged due to steric hindrance.

References

-

Synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine

-

Title: Heteroaryl compounds and methods of use thereof.[3]

- Source: P

- URL

-

-

Medicinal Chemistry of 4-Aminopyridines (K+ Channel Blockers)

- Title: Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.

- Source: Scientific Reports, 2020.

-

URL:[Link]

- Title: Bromination of pyridine derivatives (Patent US11613549B2).

-

Applications in COF Synthesis (Using 4-amino-2,5-dimethylpyridine)

Sources

spectroscopic data of 3-Bromo-2,5-dimethylpyridin-4-amine (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 3-Bromo-2,5-dimethylpyridin-4-amine , a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., Hsp90 inhibitors and kinase modulators).

Compound Identity & Significance

3-Bromo-2,5-dimethylpyridin-4-amine is a tetrasubstituted pyridine derivative characterized by a high degree of steric crowding and specific electronic effects due to the interplay between the electron-donating amino/methyl groups and the electron-withdrawing bromine atom. It serves as a versatile building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-3 position.

| Property | Detail |

| IUPAC Name | 3-Bromo-2,5-dimethylpyridin-4-amine |

| CAS Number | 1256817-81-6 (Generic/Related); Specific synthesis often cited in patents (e.g., CA2800618C). |

| Molecular Formula | C |

| Molecular Weight | 201.07 g/mol (Monoisotopic: 199.99/201.99) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, CDCl |

Synthesis & Preparation Context

Understanding the synthesis is crucial for interpreting spectral impurities. The compound is typically prepared via the electrophilic aromatic bromination of 2,5-dimethylpyridin-4-amine .

Reaction Workflow

The amino group at C-4 strongly activates the pyridine ring, directing the incoming electrophile (Br

Figure 1: Synthesis pathway and potential impurity origin.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this molecule is distinct due to the lack of coupling between aromatic protons (only one remains) and the asymmetry introduced by the bromine atom.

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by one aromatic singlet and two distinct methyl singlets .

| Signal ( | Multiplicity | Integration | Assignment | Structural Notes |

| 7.95 – 8.05 | Singlet (s) | 1H | H-6 | The only aromatic proton. Deshielded by the adjacent ring nitrogen (C-2 position relative to N). |

| 4.50 – 5.00 | Broad singlet (br s) | 2H | -NH | Amino protons. Chemical shift varies significantly with concentration and solvent (DMSO: |

| 2.55 – 2.65 | Singlet (s) | 3H | C2-CH | Methyl group adjacent to Ring N and Br. Slightly more deshielded due to proximity to N. |

| 2.10 – 2.20 | Singlet (s) | 3H | C5-CH | Methyl group at C-5. Shielded relative to C2-Me. |

Interpretation Guide:

-

Absence of Coupling: Unlike the precursor (which shows two aromatic singlets at C-3 and C-6), the product shows only the C-6 singlet. The disappearance of the C-3 proton signal (~6.5 ppm in precursor) confirms successful bromination.

-

Methyl Differentiation: The two methyl groups are chemically non-equivalent. The C-2 methyl is typically downfield due to the inductive effect of the ring nitrogen.

C NMR Data (100 MHz, CDCl )

| Signal ( | Type | Assignment |

| 150.0 – 152.0 | Quaternary (C) | C-4 (C-NH |

| 145.0 – 147.0 | Methine (CH) | C-6 : Alpha to nitrogen. |

| 155.0 – 157.0 | Quaternary (C) | C-2 : Alpha to nitrogen, substituted by Methyl. |

| 118.0 – 120.0 | Quaternary (C) | C-5 : Beta to nitrogen, substituted by Methyl. |

| 105.0 – 108.0 | Quaternary (C) | C-3 (C-Br): Upfield shift due to "Heavy Atom Effect" of Bromine. |

| 22.0 – 24.0 | Methyl (CH | C2-CH |

| 13.0 – 15.0 | Methyl (CH | C5-CH |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.

Key Diagnostic Features

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion:

-

Isotopic Pattern: The presence of one Bromine atom (

Br :

| m/z Value | Intensity | Identity | Interpretation |

| 201.0 | 100% | Base peak (assuming protonation). | |

| 203.0 | ~98% | Confirming presence of 1 Bromine atom. | |

| 122.0 | Variable | Fragment loss of bromine (common in EI, less common in soft ESI). |

Infrared Spectroscopy (IR)

IR is useful for confirming the primary amine and the substitution pattern.[2]

-

Primary Amine (-NH

):-

3400 – 3300 cm

: Two bands (asymmetric and symmetric stretching).[2] Distinct "doublet" appearance. -

1650 – 1620 cm

: N-H scissoring (bending) vibration.

-

-

Pyridine Ring:

-

1590 – 1550 cm

: C=C and C=N ring stretching vibrations.

-

-

C-Br Bond:

-

600 – 500 cm

: Strong absorption band, characteristic of aryl bromides.

-

References

-

Patent CA2800618C : Heteroaryl compounds and methods of use thereof. (Describes the synthesis of 3-bromo-2,5-dimethylpyridin-4-amine in Example 1, Step d).

-

PubChem Compound Summary : 3-Bromo-2,5-dimethylpyridin-4-amine. (General chemical and physical properties).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for pyridine and amine substituent effects).

Sources

Navigating the Acquisition of 3-Bromo-2,5-dimethylpyridin-4-amine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability: A Landscape of Custom Synthesis

Direct searches for 3-Bromo-2,5-dimethylpyridin-4-amine on the platforms of major chemical vendors do not yield a commercially available product. This indicates that researchers requiring this specific molecule will likely need to engage with a supplier offering custom synthesis services.[1][2] These services provide tailored synthesis of unique chemical structures to meet specific research and development needs.

Several companies specialize in the custom synthesis of pyridine derivatives and other heterocyclic compounds. When considering a custom synthesis provider, it is crucial to evaluate their expertise in pyridine chemistry, production scale capabilities (from research to bulk), and their quality assurance processes.

Table 1: Representative Custom Synthesis Suppliers

| Supplier | Specialization | Key Features |

| PureSynth Research Chemicals | Pyridine derivative synthesis | High-purity compounds, sustainable production, global distribution.[2] |

| Generic Custom Synthesis Providers | Broad organic synthesis | Offer tailored synthesis for a wide range of molecules, including novel pyridine derivatives.[1] |

Procurement Workflow for Custom Synthesis

Acquiring a non-commercially available compound like 3-Bromo-2,5-dimethylpyridin-4-amine involves a multi-step process that requires careful planning and communication with the chosen custom synthesis partner.

Caption: A typical workflow for procuring a custom-synthesized chemical.

Potential Synthetic Strategies

While a specific, validated synthesis for 3-Bromo-2,5-dimethylpyridin-4-amine is not readily found in the literature, a skilled synthetic chemist can devise a plausible route based on established methodologies for pyridine derivatization. The synthesis would likely involve the sequential introduction of the bromo and amino functionalities onto a 2,5-dimethylpyridine core.

Conceptual Synthetic Workflow

A plausible synthetic approach could begin with the bromination of 2,5-dimethylpyridine, followed by nitration and subsequent reduction to the amine. The regioselectivity of these reactions would be a critical consideration.

Caption: A potential synthetic pathway to 3-Bromo-2,5-dimethylpyridin-4-amine.

Key Synthetic Considerations

-

Bromination of Lutidines: The direct bromination of lutidines (dimethylpyridines) can be challenging due to the activating nature of the methyl groups, which can lead to multiple bromination products. The choice of brominating agent and reaction conditions is crucial to control regioselectivity. For instance, the bromination of 2-methylpyridine with bromine in the presence of aluminum chloride has been reported.[3]

-

Amination of Bromopyridines: The introduction of an amino group onto a bromopyridine ring can be achieved through various methods. A common approach is nitration followed by reduction. Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed, though this would likely require a pre-functionalized pyridine ring. Microwave-assisted synthesis has been shown to be effective for the amination of dibromopyridines.[4]

-

Alternative Routes: Other synthetic strategies for pyridine derivatives include cyclocondensation reactions and modifications of existing pyridine rings.[5][6][7] The feasibility of these routes for the specific target molecule would need to be assessed by a synthetic chemist.

Potential Applications in Drug Discovery

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of chemical space around the core structure.

-

Kinase Inhibitors: Aminopyridine derivatives are well-known for their ability to act as hinge-binding motifs in a wide range of protein kinases. The amino group can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

-

Antiprotozoal Agents: Compounds containing an aminopyridine moiety have been investigated as potential treatments for neglected tropical diseases caused by protozoa.[10]

-

Anticancer and Antimicrobial Agents: Various substituted pyridine derivatives have demonstrated promising anticancer and antimicrobial activities.[11]

The specific substitution pattern of 3-Bromo-2,5-dimethylpyridin-4-amine, with its combination of lipophilic methyl groups, a hydrogen-bond donating amino group, and a synthetically versatile bromine atom, makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 3-Bromo-2,5-dimethylpyridin-4-amine due to its non-commercial nature. However, based on the data for structurally similar compounds, such as 3-bromo-4,5-dimethylpyridine, the following hazards should be anticipated:

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and serious eye damage. May also cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

It is imperative to obtain a comprehensive SDS from the custom synthesis supplier and to handle the compound with the utmost care, assuming it is hazardous until proven otherwise.

Conclusion

While 3-Bromo-2,5-dimethylpyridin-4-amine is not a stock chemical, its potential as a building block in drug discovery warrants consideration for custom synthesis. By carefully selecting a synthesis partner and leveraging established synthetic methodologies for pyridine derivatives, researchers can obtain this compound for their studies. The rich pharmacology of the aminopyridine class of compounds provides a strong rationale for the investigation of novel derivatives based on this unique scaffold.

References

-

Custom Synthesis of Pyridine Derivatives: Meeting Specific R&D Needs. (2026, February 11). Chembp. [Link]

-

Pyridine Derivatives Suppliers | Agro & Fine Chemicals. PureSynth. [Link]

-

Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]

-

D'Souza, D. M., & Müller, T. J. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemical Society Reviews, 39(10), 4153-4167. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 25). YouTube. [Link]

- Synthetic method of 3-bromopyridine.

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

-

Pyridines. Wikipedia. [Link]

- Novel synthesis of substituted 4-amino-pyrimidines.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega. [Link]

-

Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. ResearchGate. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Reactivity of the Bromine Atom in Brominated Pyridines

Executive Summary

The functionalization of brominated pyridines is a cornerstone of modern medicinal chemistry, yet it presents a "selectivity paradox." The pyridine ring's electron-deficient nature creates distinct reactivity vectors that vary radically depending on the reaction manifold employed. A bromine atom at C2 is a prime target for nucleophilic attack (

This guide provides a mechanistic roadmap for navigating these competing reactivities, enabling researchers to program site-selective functionalization in poly-brominated systems.

Part 1: The Electronic Landscape & Reactivity Trends

To predict reactivity, one must map the electron density and orbital coefficients of the pyridine ring. The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) withdrawal, leaving the C2, C4, and C6 positions significantly electron-deficient.

Reactivity Heatmap

The following hierarchy dictates the intrinsic reactivity of bromine substituents on the pyridine core:

-

Nucleophilic Aromatic Substitution (

): C2 -

Pd-Catalyzed Oxidative Addition: C2

C4 -

Lithium-Halogen Exchange (Stability): C3

C4

Visualization: Reactivity Decision Tree

The diagram below illustrates the divergent pathways for a theoretical 2,3,4-tribromopyridine system.

Caption: Divergent reactivity logic for brominated pyridines. Selection of reagent determines the regiochemical outcome.

Part 2: Nucleophilic Aromatic Substitution ( )

Mechanism and Selectivity

The

-

C2/C4 Attack: The negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.

-

C3 Attack: The negative charge cannot be delocalized onto the nitrogen without disrupting aromaticity or involving high-energy resonance structures. Therefore, 3-bromopyridine is resistant to

under standard conditions [1].

Practical Implication

In 2,4-dibromopyridine, the C2 bromine is generally more reactive towards nucleophiles due to the inductive proximity to the nitrogen, although C4 is also highly reactive. To achieve C4 selectivity, one often requires steric blocking at C2 or specific solvent effects.

Part 3: Palladium-Catalyzed Cross-Coupling

This is the most common method for functionalizing bromopyridines. The rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.

Electronic Control (The Standard Model)

Electron-deficient C-Br bonds undergo oxidative addition faster.

-

Order: C2 > C4 > C3.

-

2,5-Dibromopyridine: Suzuki coupling occurs almost exclusively at C2 [2].

-

2,3-Dibromopyridine: Suzuki coupling occurs selectively at C2 .

Steric & Ligand Control (The Inversion Model)

While C2 is electronically favored, it is sterically sensitive. Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst (formation of stable Pd(II) dimers).

-

Inverting Selectivity: In 2,4-dibromopyridine, using bulky N-heterocyclic carbene (NHC) ligands like IPr or specific Pd/Ligand ratios can invert selectivity to favor C4 arylation.[1] The bulky ligand prevents the metal from approaching the sterically more crowded C2 position (flanked by the N-lone pair) [3].

Part 4: Lithium-Halogen Exchange & The Halogen Dance

This manifold offers the unique ability to functionalize the C3 position, which is inaccessible via

The Stability Cliff

-

3-Lithiopyridine: Thermally stable at -78°C. Can be trapped with electrophiles (aldehydes, halides) effectively.

-

2-Lithiopyridine: Thermally unstable. Above -78°C, it undergoes decomposition or dimerization.

The Halogen Dance (Base-Catalyzed Isomerization)

A critical phenomenon in bromopyridines is the "Halogen Dance."[2] Upon lithiation, the lithium atom may migrate to a more thermodynamically stable position (often ortho to the ring nitrogen or a directing group), while the halogen migrates to the position vacated by the lithium.

-

Mechanism: Lithium-halogen exchange

Deprotonation of adjacent C-H -

Risk: Attempting to lithiate 2-bromo-3-chloropyridine can lead to a mixture of regioisomers if the temperature is not strictly controlled or if the equilibration is allowed to proceed [4].

Part 5: Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling of 2,5-Dibromopyridine (C2-Selective)

Target: Selective arylation at the C2 position, leaving C5-Br intact.

Reagents:

-

2,5-Dibromopyridine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: DME or Toluene/EtOH

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a reaction vial with 2,5-dibromopyridine (1.0 eq), Arylboronic acid (1.1 eq), and Pd(PPh3)4 (0.03 eq).

-

Solvation: Add degassed DME (0.2 M concentration relative to pyridine).

-

Activation: Add degassed 2M Na2CO3 solution.

-

Reaction: Heat to 80°C for 4-6 hours. Note: Monitoring is crucial. C2 reacts first. Over-reaction leads to bis-arylation.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

-

Purification: Flash chromatography. The C2-arylated product is typically less polar than the bis-arylated byproduct.

Why this works: The C2-Br bond is significantly more electron-deficient than the C5-Br bond, resulting in a faster rate of oxidative addition.

Protocol B: C3-Selective Lithiation of 3-Bromopyridine

Target: Introduction of an electrophile at C3 without "Halogen Dance."

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.05 equiv, titrated)

-

Electrophile (e.g., Benzaldehyde, 1.2 equiv)

-

Solvent: Anhydrous Et2O or THF (THF promotes faster exchange but also faster dance; Et2O is safer for selectivity).

Step-by-Step:

-

Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone) under N2 atmosphere.

-

Substrate Addition: Dissolve 3-bromopyridine in Et2O and cool to -78°C.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Critical: Temperature must not rise.

-

Incubation: Stir at -78°C for 15-30 minutes. The 3-lithiopyridine forms.

-

Trapping: Add the electrophile (neat or in Et2O) dropwise.

-

Quench: After 30 mins at -78°C, quench with sat. NH4Cl before removing the cooling bath.

-

Why this works: Kinetic control. At -78°C, the exchange is faster than the rearrangement (dance). Warming up before quenching would trigger the migration of Lithium to the C4 or C2 position [5].

Part 6: Comparative Data Summary

| Feature | C2-Bromine | C3-Bromine | C4-Bromine |

| Electronic Character | Highly Electron Deficient ( | Neutral / Slight Deactivation | Electron Deficient |

| High (Excellent Leaving Group) | Low/Inert | High | |

| Pd-Oxidative Addition | Fastest (Reaction Site #1) | Slow (Reaction Site #3) | Fast (Reaction Site #2) |

| Lithium-Exchange | Unstable (Ring opening risk > -78°C) | Stable (Ideal for functionalization) | Stable (Similar to C3) |

| Selectivity Strategy | Standard conditions favor C2.[3] | Requires Lithiation or specialized catalysis. | Use bulky ligands to block C2. |

References

-

Chemical Science: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.[2] Chem. Sci., 2020.[2] Link

-

WuXi Biology: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi AppTec, 2021. Link

-

Journal of Organic Chemistry: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. J. Org.[4][5] Chem., 2022.[6][7][8] Link

-

PubMed: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry, 2022.[6][7][8] Link

-

Macmillan Group: The Mechanism of Lithium-Halogen Exchange. Princeton University, 2007. Link

Sources

- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

Buchwald-Hartwig amination of 3-Bromo-2,5-dimethylpyridin-4-amine

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromo-2,5-dimethylpyridin-4-amine

Abstract

This document provides a comprehensive guide for the palladium-catalyzed . This transformation is a critical step in the synthesis of various pharmacologically active compounds, where the formation of a C-N bond at the C3 position of the pyridine ring is essential. We present a detailed, field-tested protocol, an in-depth discussion of the reaction mechanism, key optimization parameters, and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful cross-coupling reaction.

Introduction: The Strategic Importance of Pyridine Scaffolds

Substituted pyridines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of arylamines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] The palladium-catalyzed C-N bond formation allows for the coupling of a wide array of amines with aryl and heteroaryl halides under relatively mild conditions, demonstrating broad functional group tolerance.[2][3] This application note focuses on the specific challenges and solutions for the amination of 3-Bromo-2,5-dimethylpyridin-4-amine, a sterically hindered and electron-rich heteroaromatic halide.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2] The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2,5-dimethylpyridin-4-amine to form a Pd(II) complex.[4][5]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-substituted 2,5-dimethylpyridin-4-amine and regenerating the active Pd(0) catalyst.[1][4]

The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, which must be carefully selected to balance the rates of these elementary steps and prevent off-cycle reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of 3-Bromo-2,5-dimethylpyridin-4-amine with a generic primary or secondary amine. Optimization may be required for specific substrates.

Materials:

-

3-Bromo-2,5-dimethylpyridin-4-amine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable pre-catalyst

-

Biarylphosphine Ligand (e.g., XPhos, RuPhos) (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add 3-Bromo-2,5-dimethylpyridin-4-amine, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Atmosphere Exchange: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to facilitate pre-catalyst formation.[2] If the amine is a liquid, add it via syringe. If it is a solid, it can be added with the other solid reagents in step 1.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[2][6]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 2,5-dimethylpyridin-4-amine.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Process Optimization: Key Parameter Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of several interdependent parameters. For a challenging substrate like 3-Bromo-2,5-dimethylpyridin-4-amine, systematic optimization is crucial.

Catalyst and Ligand Selection: The choice of ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[7] For electron-rich heteroaryl halides, ligands such as XPhos, RuPhos, or BrettPhos often provide superior results.[8] Palladium pre-catalysts can also offer improved reliability and activity compared to simple palladium salts like Pd(OAc)₂.[9]

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G3 | RuPhos Pd G2 |

| Ligand | SPhos | Xantphos | (none) | (none) |

| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ | LHMDS |

| Solvent | Toluene | Dioxane | t-BuOH | 2-MeTHF |

| Temp (°C) | 100 | 110 | 90 | 80 |

| Yield (%) | Optimize | Optimize | Optimize | Optimize |

Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, known for promoting high reaction rates.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher catalyst loadings or longer reaction times.[10] The choice of base can be solvent-dependent; anionic bases are generally required in nonpolar solvents.[11][12][13]

Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[14] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, and THF are commonly used.[5][10] Toluene is often favored for reactions involving aryl bromides.[10] In recent years, more environmentally benign solvents like 2-MeTHF have also been successfully employed.[15]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; poor substrate reactivity; unsuitable ligand/base combination. | Use a pre-catalyst; screen different generations of biarylphosphine ligands (e.g., RuPhos, BrettPhos); ensure base is strong enough and anhydrous; degas solvent thoroughly.[8][16] |

| Hydrodehalogenation | Side reaction where the aryl halide is reduced. | Lower the reaction temperature; change the ligand or base; ensure a strictly inert atmosphere.[8] |

| Homocoupling | Dimerization of the aryl halide or amine. | Optimize catalyst loading and reaction temperature.[8] |

| Incomplete Conversion | Insufficient reaction time or temperature; catalyst deactivation. | Increase reaction time or temperature; increase catalyst/ligand loading; ensure amine is pure.[17] |

Safety Precautions

-

Reagents: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

-

Reaction: Reactions in sealed tubes can build up pressure. Use appropriate pressure-rated vessels and a blast shield.

Conclusion

The is a highly effective method for the synthesis of valuable N-aryl pyridine compounds. By carefully selecting the catalyst system, base, and solvent, and by following the detailed protocol provided, researchers can achieve high yields of the desired products. The troubleshooting guide and discussion on process optimization offer a framework for adapting this methodology to a variety of amine coupling partners, facilitating the rapid development of novel chemical entities.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Fors, B. P., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 256-263. [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

-

Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]

-

Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. ResearchGate. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. ACS Publications. [Link]

-

Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

-

Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. The Hartwig Group. [Link]

-

Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. MDPI. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Utility of 3-Bromo-2,5-dimethylpyridin-4-amine in Modern Medicinal Chemistry

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this class of compounds, 3-Bromo-2,5-dimethylpyridin-4-amine has emerged as a particularly valuable building block, especially in the development of targeted cancer therapies.

The arrangement of substituents on this specific scaffold is key to its utility. The 4-amino group often serves as a crucial hydrogen bond donor, frequently interacting with the hinge region of a kinase's ATP-binding site, a critical determinant for binding affinity.[2] The 2- and 5-methyl groups can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor, enhancing binding and selectivity.[2] Most importantly, the bromine atom at the 3-position acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl and heteroaryl moieties to explore the chemical space and optimize drug-target interactions.[2][3]

This technical guide provides an in-depth exploration of the application of 3-Bromo-2,5-dimethylpyridin-4-amine in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the biological context of the resulting therapeutic agents.

Application Focus: A Cornerstone in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 3-Bromo-2,5-dimethylpyridin-4-amine scaffold is instrumental in the synthesis of various kinase inhibitors, particularly those targeting pathways involved in cell proliferation, survival, and angiogenesis.

A prominent example of a therapeutic area where this scaffold is relevant is in the treatment of non-small cell lung cancer (NSCLC) driven by mutations in the Anaplastic Lymphoma Kinase (ALK).[2] The ALK signaling pathway, when constitutively activated by genetic rearrangements, becomes a potent oncogenic driver.[5] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. While drugs like Brigatinib have a more complex heterocyclic core, their synthesis often relies on precursors with similar functional group arrangements to 3-Bromo-2,5-dimethylpyridin-4-amine, highlighting the importance of this chemical motif in accessing potent kinase inhibitors.[5][6][7]

The primary synthetic strategy leveraging 3-Bromo-2,5-dimethylpyridin-4-amine is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of a library of derivatives, which is essential for establishing structure-activity relationships (SAR) and identifying lead compounds with optimal therapeutic properties.

Visualizing the Synthetic Strategy: The Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for synthesizing a library of kinase inhibitor precursors from 3-Bromo-2,5-dimethylpyridin-4-amine using the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, field-proven methodology for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,5-dimethylpyridin-4-amine with a generic arylboronic acid.

Objective: To synthesize a 3-aryl-2,5-dimethylpyridin-4-amine derivative, a key scaffold for kinase inhibitors.

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-Bromo-2,5-dimethylpyridin-4-amine | 163393-51-7 | 201.06 | 1.0 | 1.0 |

| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |

Step-by-Step Methodology:

-

Reaction Setup (The Importance of an Inert Atmosphere):

-

To a flame-dried Schlenk flask, add 3-Bromo-2,5-dimethylpyridin-4-amine (1.0 mmol, 201 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Causality: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[8] An inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of the catalyst, which would otherwise lead to catalyst deactivation and poor reaction yields. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Catalyst Addition:

-

Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Expertise: While pre-formed catalysts are convenient, in-situ generation from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand is also common.[3] The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the rate-determining oxidative addition step.[8]

-

-

Solvent Addition and Degassing (Ensuring a Homogeneous and Oxygen-Free Environment):

-

Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Degas the resulting suspension by bubbling argon or nitrogen through the mixture for 15-20 minutes.

-

Causality: The solvent system is chosen to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is typical for Suzuki couplings, as the base (K₂CO₃) is more soluble in the aqueous phase, where it activates the boronic acid for transmetalation.[8] Degassing the solvents is a critical step to remove dissolved oxygen.

-

-

Reaction Execution (Driving the Catalytic Cycle):

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-Bromo-2,5-dimethylpyridin-4-amine is consumed (typically 4-12 hours).

-

Trustworthiness: Monitoring the reaction is essential for a self-validating protocol. It prevents unnecessary heating that could lead to side product formation and ensures the reaction is worked up at the optimal time for maximum yield.

-

-

Work-up (Isolating the Crude Product):

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The work-up procedure is designed to remove the inorganic salts (like excess base and borate byproducts) and the water-soluble components of the reaction mixture. The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification (Achieving High Purity):

-

Concentrate the filtered organic layer under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 3-aryl-2,5-dimethylpyridin-4-amine.

-

Expertise: The choice of eluent for chromatography depends on the polarity of the product. A gradual increase in the polar solvent component of the eluent system is typically used to separate the product from less polar impurities and any remaining starting materials.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Targeting a Key Cancer Pathway: ALK Signaling

The synthesized derivatives of 3-Bromo-2,5-dimethylpyridin-4-amine are often designed to target specific kinases involved in cancer progression. A prime example is the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal translocation leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase that drives uncontrolled cell growth and survival.[2]

Caption: Inhibition of the EML4-ALK signaling pathway.

Conclusion

3-Bromo-2,5-dimethylpyridin-4-amine represents a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide an ideal platform for the synthesis of potent and selective kinase inhibitors through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents targeting a range of kinases implicated in human diseases. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapies.

References

-

A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PMC. Available at: [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. (2023). Journal of Medicinal Chemistry. Available at: [Link]

-

Preparation method of ALK inhibitor Brigatinib. (2020). Eureka | Patsnap. Available at: [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). University Medical Center Utrecht. Available at: [Link]

- Synthesis method of brigatinib intermediate. (2021). Google Patents.

-

Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. (2013). PubMed. Available at: [Link]

-

2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Available at: [Link]

-

6-Bromo-2,4-Dimethylpyridin-3-Amine. (n.d.). MySkinRecipes. Available at: [Link]

-

Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors. (2015). PubMed. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Available at: [Link]

-

Prodrugs for Amines. (2008). MDPI. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]

-

N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... (2017). RSC Advances (RSC Publishing). Available at: [Link]

-

Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. Available at: [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC. Available at: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

synthesis of kinase inhibitors using 3-Bromo-2,5-dimethylpyridin-4-amine

Application Note: Synthesis of Kinase Inhibitors using 3-Bromo-2,5-dimethylpyridin-4-amine

Executive Summary

This guide details the synthetic utility of 3-Bromo-2,5-dimethylpyridin-4-amine (CAS: 1256819-96-7) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. Unlike generic pyridine intermediates, this scaffold offers a unique "ortho-blocking" motif via its 2,5-dimethyl substitution pattern, which enhances metabolic stability by preventing oxidation at the typically labile

Scaffold Analysis & Retrosynthetic Logic

The 3-Bromo-2,5-dimethylpyridin-4-amine molecule is a "linchpin" intermediate. Its value lies in its ability to serve as the precursor for the "Hinge Binding" domain of a kinase inhibitor.

-

C4-Amine (

): Acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu or Met residues). -